molecular formula C22H25NO4S B13395778 N-Fmoc-S-fluorenylmethyl-L-cysteine

N-Fmoc-S-fluorenylmethyl-L-cysteine

Cat. No.: B13395778
M. Wt: 399.5 g/mol
InChI Key: AIZZGGDXFGAYMR-UHFFFAOYSA-N
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Description

Boc-Cys(Fm)-OH is a compound used in peptide synthesis, particularly in the protection of cysteine residues. The compound consists of a cysteine amino acid with a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a 9-fluorenylmethyl (Fm) protecting group on the thiol group. These protecting groups are essential in peptide synthesis to prevent unwanted reactions at the cysteine residue during the coupling of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cys(Fm)-OH typically involves the protection of the cysteine amino acid. The amino group of cysteine is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The thiol group is protected with an Fm group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate. The reaction conditions are usually mild, and the reactions are carried out at room temperature.

Industrial Production Methods

Industrial production of Boc-Cys(Fm)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the protection steps.

Chemical Reactions Analysis

Types of Reactions

Boc-Cys(Fm)-OH undergoes several types of reactions, including:

    Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid (TFA), while the Fm group can be removed using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The protected cysteine can be coupled with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, piperidine in DMF for Fm removal.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions are the deprotected cysteine and the coupled peptide chains, which can be further processed to form the desired peptides or proteins.

Scientific Research Applications

Boc-Cys(Fm)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in solid-phase peptide synthesis (SPPS) to protect cysteine residues during the synthesis of complex peptides.

    Biology: Facilitates the study of protein structure and function by allowing the synthesis of peptides with specific modifications.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Boc-Cys(Fm)-OH involves the protection of the cysteine residue to prevent unwanted side reactions during peptide synthesis. The Boc group protects the amino group, while the Fm group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Boc-Cys(Fm)-OH is unique due to its dual protection strategy, which provides stability and selectivity during peptide synthesis. Similar compounds include:

    Boc-Cys(Trt)-OH: Uses a trityl (Trt) group for thiol protection.

    Fmoc-Cys(Trt)-OH: Uses an Fmoc group for amino protection and a Trt group for thiol protection.

    Boc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.

These compounds differ in their protecting groups, which can affect the stability and reactivity of the protected cysteine during peptide synthesis.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZZGGDXFGAYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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